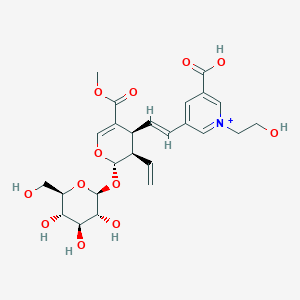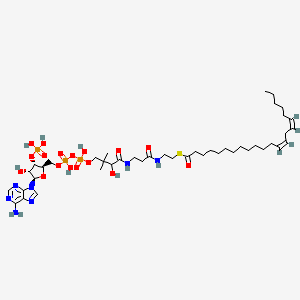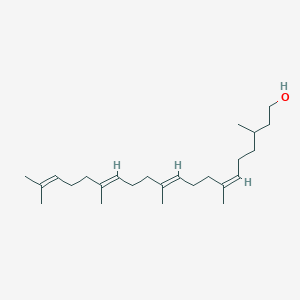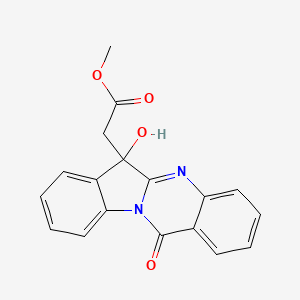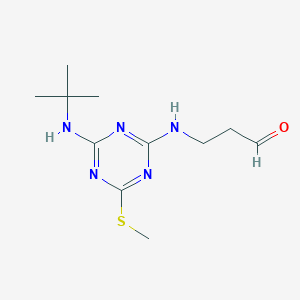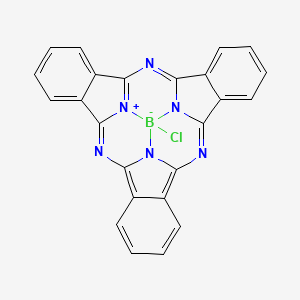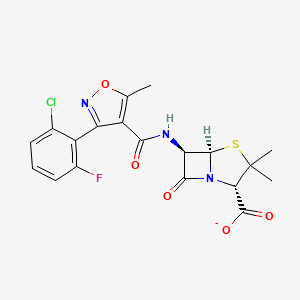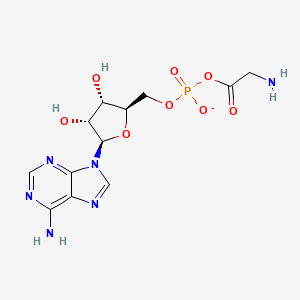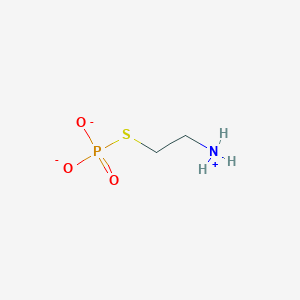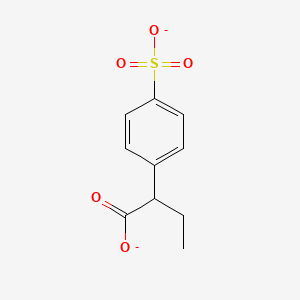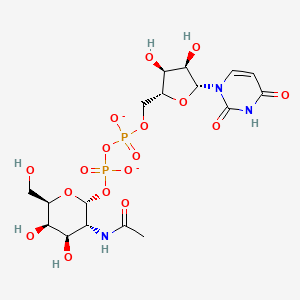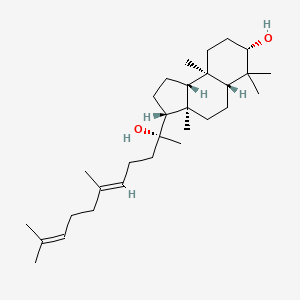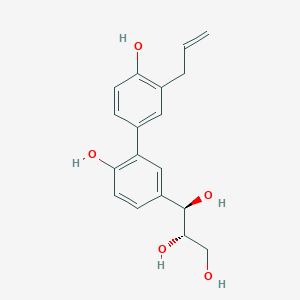
erythro-Honokitriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
erythro-Honokitriol is a natural product found in Magnolia officinalis with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidative and Anti-inflammatory Properties
Erythro-Honokitriol, a compound isolated from the stem bark of Magnolia officinalis, has been studied for its anti-inflammatory and antioxidative activities. This compound, along with others isolated from Magnolia officinalis, showed potential in inhibiting LPS-induced NO production, suggesting an anti-inflammatory action. Notably, one of the compounds displayed more potent antioxidative potential than honokiol, a well-known compound from the same family (Shen et al., 2009).
Anticholinesterase Activities
Erythro-Honokitriol has also been evaluated for its anticholinesterase activities. In a study focusing on honokiol derivatives from Magnolia officinalis, it was found that erythro-honokitriol, along with other compounds, inhibited acetylcholinesterase and butyrylcholinesterase. These findings suggest potential applications in treating neurological disorders where cholinesterase inhibitors are beneficial (Zhang et al., 2019).
Anti-Cancer Effects
Several studies have highlighted the anti-cancer potential of compounds derived from Magnolia officinalis, including erythro-honokitriol. Honokiol, a related compound, has been extensively studied for its effectiveness against various types of cancers, such as brain, breast, cervical, colon, liver, lung, prostate, skin, and hematological malignancies. These studies indicate that compounds from Magnolia officinalis, potentially including erythro-honokitriol, can modulate multiple molecular targets and oncogenic signaling pathways, making them candidates for cancer therapeutics (Banik et al., 2019).
Neuroprotective and Cognitive Enhancement Effects
Research has shown that honokiol, closely related to erythro-honokitriol, improves learning and memory impairments in mice models. This suggests that erythro-honokitriol might also possess similar neuroprotective properties, which could be beneficial in treating cognitive impairments associated with neurological disorders (Xian et al., 2015).
Hypoglycemic Effects
In the context of metabolic disorders, honokiol has been observed to have hypoglycemic effects in type 2 diabetic mice, indicating that erythro-honokitriol could also have similar effects. This opens up potential applications in managing diabetes and related metabolic syndromes (Sun et al., 2015).
Eigenschaften
Produktname |
erythro-Honokitriol |
|---|---|
Molekularformel |
C18H20O5 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
(1R,2S)-1-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol |
InChI |
InChI=1S/C18H20O5/c1-2-3-12-8-11(4-6-15(12)20)14-9-13(5-7-16(14)21)18(23)17(22)10-19/h2,4-9,17-23H,1,3,10H2/t17-,18+/m0/s1 |
InChI-Schlüssel |
LKYOLPWSGNGKSH-ZWKOTPCHSA-N |
Isomerische SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)[C@H]([C@H](CO)O)O)O)O |
Kanonische SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(C(CO)O)O)O)O |
Synonyme |
erythro-honokitriol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



